molecular formula C29H24ClN3O7S B12054140 4-{(E)-[(2-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl 4-methoxybenzoate CAS No. 477733-85-0

4-{(E)-[(2-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl 4-methoxybenzoate

Cat. No.: B12054140
CAS No.: 477733-85-0
M. Wt: 594.0 g/mol
InChI Key: GKHRFCOYDYXJAA-FDAWAROLSA-N
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Description

4-{(E)-[(2-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl 4-methoxybenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a chlorophenyl group, a sulfonyl group, and a methoxybenzoate group. Its molecular formula is C30H26ClN3O7S, and it has a molecular weight of 608.075 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[(2-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl 4-methoxybenzoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 4-chlorobenzenesulfonyl chloride with 2-aminobenzoyl hydrazine to form the hydrazone intermediate.

    Coupling Reaction: The hydrazone intermediate is then coupled with 2-methoxybenzaldehyde under acidic conditions to form the desired product.

    Esterification: Finally, the product is esterified with 4-methoxybenzoic acid to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[(2-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-{(E)-[(2-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl 4-methoxybenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{(E)-[(2-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Enzymes: Inhibiting the activity of certain enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of cell surface receptors, leading to changes in cellular signaling.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{(E)-[(2-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl 4-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

CAS No.

477733-85-0

Molecular Formula

C29H24ClN3O7S

Molecular Weight

594.0 g/mol

IUPAC Name

[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methoxybenzoate

InChI

InChI=1S/C29H24ClN3O7S/c1-38-22-12-8-20(9-13-22)29(35)40-26-16-7-19(17-27(26)39-2)18-31-32-28(34)24-5-3-4-6-25(24)33-41(36,37)23-14-10-21(30)11-15-23/h3-18,33H,1-2H3,(H,32,34)/b31-18+

InChI Key

GKHRFCOYDYXJAA-FDAWAROLSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)Cl)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)Cl)OC

Origin of Product

United States

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